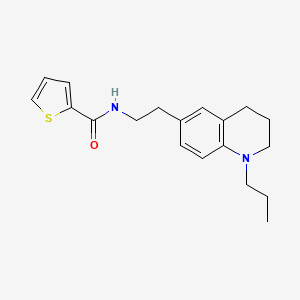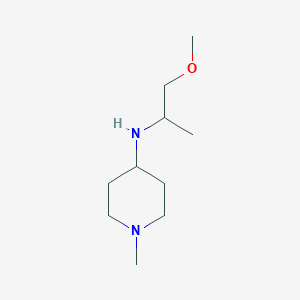
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is a chemical compound that is commonly referred to as Methylphenidate. Methylphenidate is a central nervous system stimulant that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate is similar to that of amphetamines, which are also central nervous system stimulants. However, Methylphenidate has a lower potential for abuse and addiction compared to amphetamines.
作用机制
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. Methylphenidate blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in an increase in focus, attention, and alertness.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of various hormones in the body, including cortisol, growth hormone, and prolactin.
实验室实验的优点和局限性
Methylphenidate has several advantages for lab experiments. It is a well-studied drug that has been used in numerous studies. It is also relatively safe and has a low potential for abuse and addiction. However, Methylphenidate also has some limitations for lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. The effects of Methylphenidate can also vary depending on the individual and their medical history.
未来方向
There are several future directions for the study of Methylphenidate. One area of research is the development of new drugs that are more effective and have fewer side effects than Methylphenidate. Another area of research is the study of the long-term effects of Methylphenidate on brain function and behavior. Additionally, researchers are studying the use of Methylphenidate in the treatment of other psychiatric disorders, such as depression and anxiety.
Conclusion:
Methylphenidate is a widely used central nervous system stimulant that is used in the treatment of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy. It has several biochemical and physiological effects on the body and is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. While Methylphenidate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methylphenidate, including the development of new drugs and the study of its long-term effects on brain function and behavior.
合成方法
Methylphenidate is synthesized from the reaction of piperidine with methylamine and then treated with chloroacetic acid to form the corresponding carboxylic acid. The carboxylic acid is then reduced with sodium borohydride to form the alcohol, which is then esterified with 2-methoxypropene to form Methylphenidate.
科学研究应用
Methylphenidate is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. It is also used to study the effects of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy on brain function and behavior. Methylphenidate is also used in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQWFMHKZORAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

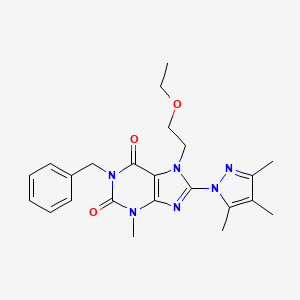


![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
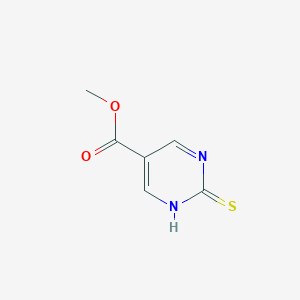
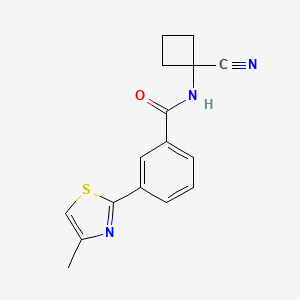
![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)
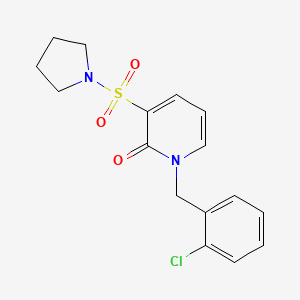

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)
